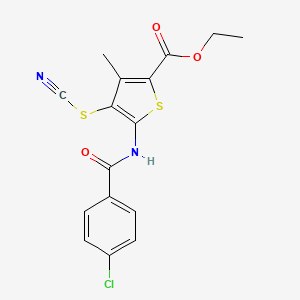

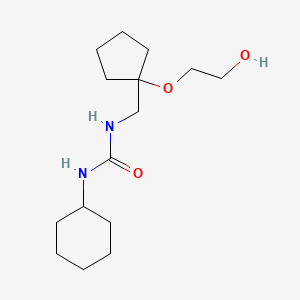

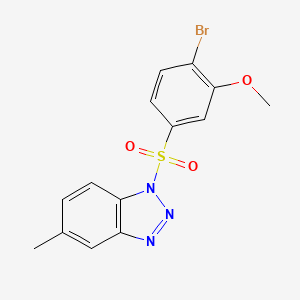

N-(3-chloro-2-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-2-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2003 by Pfizer and has since been researched for its use in treating various autoimmune diseases such as rheumatoid arthritis, lupus, and psoriasis.

Aplicaciones Científicas De Investigación

Pharmacological Potential and Molecular Design

N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a structurally related compound, serves as a potent inhibitor of PI3Kα and mTOR in vitro and in vivo. This demonstrates the compound's relevance in targeting key signaling pathways involved in cancer. Modifying the heterocyclic core structure can enhance metabolic stability, indicating a strategy for optimizing similar compounds for pharmacological applications (Stec et al., 2011).

Spectroscopic Characterization and Molecular Interactions

Vibrational spectroscopic studies of a related compound, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, using Raman and Fourier transform infrared spectroscopy, alongside ab initio calculations, have provided insight into its structural and electronic properties. This approach elucidates the effects of rehybridization and hyperconjugation on molecular stability and interactions, important for understanding the compound's behavior in biological systems (Jenepha Mary et al., 2022).

Novel Synthesis and Biological Activity

The synthesis of novel pyridine and fused pyridine derivatives, starting from related compounds, highlights the potential for creating a diverse range of biologically active molecules. These synthesized compounds have shown promise in molecular docking screenings and possess antimicrobial and antioxidant activity, suggesting a route for the development of new therapeutic agents (Flefel et al., 2018).

Glutaminase Inhibition and Anticancer Potential

Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds with similar sulfanylacetamide moieties, has identified potent inhibitors of kidney-type glutaminase (GLS). This inhibition is significant for cancer treatment strategies, as it attenuates the growth of tumor cells in vitro and in vivo, showcasing the compound's therapeutic potential (Shukla et al., 2012).

Propiedades

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4OS/c1-12-14(19)5-2-6-15(12)21-17(24)11-25-18-8-7-16(22-23-18)13-4-3-9-20-10-13/h2-10H,11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRSVXRTNGELBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

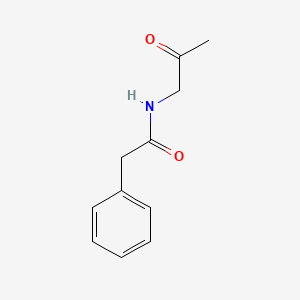

![3-(1-(2-cyclopropylacetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2693097.png)

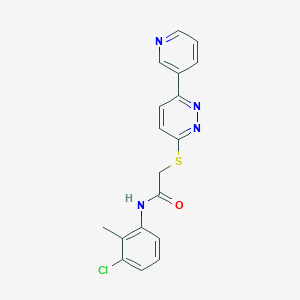

![3-[(4-Chloro-3-methoxy-1,2-thiazol-5-yl)methylamino]-1-pyrrolidin-1-ylpropan-1-one;hydrochloride](/img/structure/B2693098.png)

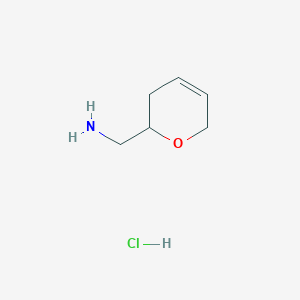

![N'-[(1E)-1-(4-bromophenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2693103.png)

![2-[[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2693113.png)